molecular formula C20H16N2O5 B2412529 N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide CAS No. 349414-45-5

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Cat. No.: B2412529
CAS No.: 349414-45-5
M. Wt: 364.357
InChI Key: UEQZFHKEQGBAPZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a benzamide core

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-19-12-11-14(22(24)25)13-17(19)21-20(23)16-9-5-6-10-18(16)27-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFHKEQGBAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: N-(2-amino-5-methoxyphenyl)-2-phenoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-phenoxybenzoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide can be compared with other benzamide derivatives, such as:

  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their solubility, stability, and interaction with molecular targets, highlighting the uniqueness of this compound.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A nitrophenyl group : Known for its electrophilic nature, which may interact with biological molecules.
  • A phenoxybenzamide moiety : This part of the molecule contributes to its solubility and potential interactions with cellular targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.
  • DNA Interaction : Similar to other nitroaromatic compounds, it may intercalate with DNA, leading to genotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The presence of the nitrophenyl group can facilitate the production of ROS, contributing to oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro tests on cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound exhibited selective toxicity towards specific cancer types, notably lung and breast cancer cells.
Cell LineIC50 (µM)Selectivity
MCF-7 (Breast)15High
A549 (Lung)12Moderate
HeLa (Cervical)25Low

Toxicological Studies

Toxicological assessments have indicated that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity towards normal cells at higher concentrations. This necessitates further investigation into its therapeutic index.

Research Findings

  • Cellular Mechanisms : A study published in Chemical Reviews reported that compounds similar to this compound can disrupt cellular signaling pathways involved in apoptosis and cell cycle regulation .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound led to significant tumor regression in xenograft models of breast cancer, suggesting its potential for therapeutic application .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound is metabolized primarily in the liver, with a half-life conducive for therapeutic use.

Q & A

Synthesis and Purification

Basic Question: What are the optimized synthetic routes for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, and how can reaction yields be improved? Methodological Answer: The compound is synthesized via a multi-step approach:

Coupling Reaction : Use N-(2-methoxy-5-nitrophenyl)amine with 2-phenoxybenzoic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at -50°C to minimize side reactions .

Nitro Group Introduction : If starting from non-nitrated precursors, nitration is performed using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to ensure regioselectivity at the 5-position .

Purification : Recrystallization from methanol or ethanol (yield: ~70–80%) or column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity (>95%) .

Advanced Question: How can computational methods guide solvent and catalyst selection for improving synthetic efficiency? Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict solvent polarity effects on transition states. For example, polar aprotic solvents like DMF stabilize charge-separated intermediates, while catalysts like DMAP enhance acylation kinetics .

Computational Analysis

Advanced Question: Which DFT functionals are most reliable for modeling the electronic properties of this compound? The hybrid B3LYP functional (Becke’s exact exchange + Lee-Yang-Parr correlation) accurately predicts HOMO-LUMO gaps (±0.1 eV of experimental data) and electrostatic potential surfaces, critical for understanding charge distribution and reactivity .

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